molecular formula C5H5ClN2O B1353379 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 902837-61-0

4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B1353379
CAS RN: 902837-61-0
M. Wt: 144.56 g/mol
InChI Key: JGARVIIOTXNVGP-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C5H5ClN2O . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde and its derivatives often involves the use of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines . For instance, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions .


Molecular Structure Analysis

The molecular structure of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is characterized by a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The crystal packing exhibits weak intermolecular C—H⋯O interactions and short Cl⋯N contacts .


Chemical Reactions Analysis

Pyrazole derivatives, including 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde, exhibit a broad spectrum of chemical reactions. For instance, Sonogashira cross-couplings of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes gave the corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes, which were transformed into different pyrazolo[4,3-c]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde include a molecular weight of 144.56 g/mol, a topological polar surface area of 34.9 Ų, and a complexity of 120 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reactivity of certain pyrazole derivatives, similar to 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde, has been instrumental in the synthesis of a broad spectrum of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting the compound's versatility as a precursor in creating complex molecules with potential biological and pharmaceutical applications (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, methyl-substituted pyrazoles, akin to the compound , have exhibited a wide range of biological activities. They serve as potent medicinal scaffolds, indicating their significance in the development of new therapeutic agents. This underscores the potential of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde in contributing to novel drug discovery efforts (Sharma et al., 2021).

Anticancer Agent Development

The compound's utility extends to the development of anticancer agents, where its incorporation into Knoevenagel condensation products has been noted for remarkable anticancer activity across various targets. This application showcases its role in advancing cancer treatment research, offering pathways to synthesize molecules with high therapeutic potential (Tokala et al., 2022).

Future Directions

The future directions in the research and application of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde and its derivatives could involve exploring their potential biological activities further. Given their broad spectrum of biological effects, these compounds could be potential candidates for drug discovery .

properties

IUPAC Name

4-chloro-2-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGARVIIOTXNVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427258
Record name 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde

CAS RN

902837-61-0
Record name 4-Chloro-1-methyl-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
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Record name 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
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